2-Butylidenebicyclo[2.2.1]heptane
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Overview
Description
2-Butylidenebicyclo[221]heptane is a bicyclic organic compound with the molecular formula C11H18 It is a structural isomer of decene and is known for its unique bicyclic framework, which consists of a fused cyclohexane and cyclopentane ring system
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Alkenes: One common synthetic route involves the hydroboration-oxidation of alkenes to form the bicyclic structure. This method typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) and a base such as sodium hydroxide (NaOH).
Cyclization Reactions: Cyclization reactions of linear precursors can also be employed to synthesize 2-Butylidenebicyclo[2.2.1]heptane. These reactions often involve the use of strong acids or Lewis acids as catalysts to promote ring formation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions, including halogenation and nitration, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-Butylidenebicyclo[2.2.1]heptane has various scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms involving bicyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Butylidenebicyclo[2.2.1]heptane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: A closely related compound with a similar bicyclic structure but without the butylidene group.
Decene: An isomer of 2-Butylidenebicyclo[2.2.1]heptane with a linear structure.
Norbornene: Another bicyclic compound with a different ring fusion pattern.
Uniqueness: 2-Butylidenebicyclo[221]heptane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to its similar compounds
Properties
Molecular Formula |
C11H18 |
---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
2-butylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h4,9,11H,2-3,5-8H2,1H3 |
InChI Key |
YKLOPNITICAHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1CC2CCC1C2 |
Origin of Product |
United States |
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